Refractive Index Differentiation: [(4-Methoxybutoxy)methyl]benzene vs. 1-(Butoxymethyl)-4-methoxybenzene
Measured refractive index (RI) values from authoritative industry databases demonstrate a substantial difference between the target compound and its closest positional isomer. [(4-Methoxybutoxy)methyl]benzene exhibits an RI range of 1.042–1.060 at 20 °C as reported in the TGSC fragrance ingredient specification [1], while 1-(butoxymethyl)-4-methoxybenzene (CAS 5333-52-8) has a measured RI of 1.486 . This RI difference of approximately −0.44 to −0.43 (target minus comparator) indicates fundamentally different polarizability and molar refraction characteristics arising from the distinct connectivity of the two ether oxygen atoms in the target compound versus the single ether oxygen in the comparator. For fragrance formulation, RI serves as a critical incoming quality control (QC) specification parameter; a procurement substitution without verification would result in an immediate QC failure.
| Evidence Dimension | Refractive index (nD, 20 °C) as a purity and identity specification |
|---|---|
| Target Compound Data | 1.042–1.060 at 20 °C (TGSC specification range) |
| Comparator Or Baseline | 1-(Butoxymethyl)-4-methoxybenzene (CAS 5333-52-8): 1.486 (chemsrc measured value) |
| Quantified Difference | ΔRI ≈ −0.43 to −0.44 (target lower than comparator) |
| Conditions | Refractive index measured at 20 °C; TGSC specification for target; chemsrc database value for comparator |
Why This Matters
Refractive index is a rapid, low-cost identity and purity check in fragrance and specialty chemical receiving QC; a deviation of >0.4 RI units between these positional isomers means procurement of the wrong C12H18O2 ether would be immediately flagged, preventing formulation errors.
- [1] The Good Scents Company. (n.d.). Outdoors Specialty – TGSC Information System. Refractive Index: 1.04200 to 1.06000 @ 20.00 °C for [(4-Methoxybutoxy)methyl]benzene. View Source
